1-(cyclobutylmethyl)-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(Cyclobutylmethyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclobutylmethyl group attached to the nitrogen atom at position 1 and a methyl group at position 4 of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(cyclobutylmethyl)-4-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylmethylamine with 4-methyl-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
1-(Cyclobutylmethyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the cyclobutylmethyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can reduce any carbonyl groups present in the molecule to alcohols.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups replace hydrogen atoms on the ring. Common reagents for these reactions include halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield cyclobutylmethyl ketone, while reduction with sodium borohydride may produce cyclobutylmethyl alcohol.
Scientific Research Applications
1-(Cyclobutylmethyl)-4-methyl-1H-pyrazol-3-amine has a wide range
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-7-5-12(11-9(7)10)6-8-3-2-4-8/h5,8H,2-4,6H2,1H3,(H2,10,11) |
InChI Key |
RWKPLHODGUPPFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2CCC2 |
Origin of Product |
United States |
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